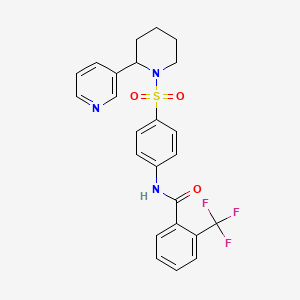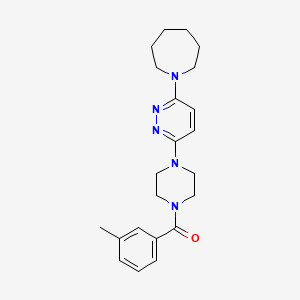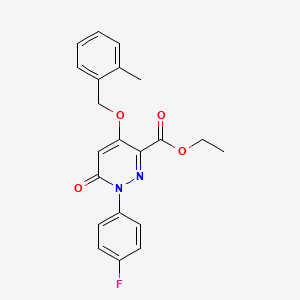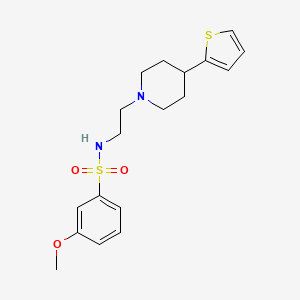
3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactivity . The molecule also contains a methoxy group and a thiophene ring, which are common in many organic compounds and can contribute to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which can contribute to the overall polarity and reactivity of the molecule . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom, which can also impact the compound’s properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the benzenesulfonamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a benzene sulfonic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar thiophene and piperidine rings could impact its solubility, melting point, and boiling point .Scientific Research Applications
Pharmacological Applications
- Cerebral Vasospasm Treatment : Research has shown the effectiveness of certain endothelin receptor antagonists in preventing cerebral vasospasm induced by subarachnoid hemorrhage (SAH), suggesting potential therapeutic uses for related sulfonamide compounds in managing conditions caused by SAH (Zuccarello et al., 1996).
- Cognitive Enhancement : Compounds like SB-399885 have been demonstrated to enhance cognitive functions in animal models, highlighting the potential for sulfonamide derivatives in treating cognitive deficits associated with diseases such as Alzheimer's and schizophrenia (Hirst et al., 2006).
Materials Science and Chemistry
- Photosensitizers for Photodynamic Therapy : New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
- Copolymerization and Material Properties : Research into novel copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including methoxy-substituted variants, has explored the impact of these compounds on the thermal and structural properties of copolymers, which could have implications for the development of new materials (Kharas et al., 2016).
Antiproliferative Agents
- Antiproliferative Activity : Substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, including those with methoxy groups, have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines, providing insights into the development of new anticancer agents (Motavallizadeh et al., 2014).
Enzyme Inhibition
- Membrane-bound Phospholipase A2 Inhibitors : Novel benzenesulfonamide derivatives have been prepared and shown to be potent inhibitors of membrane-bound phospholipase A2, an enzyme involved in inflammatory processes, indicating potential for the development of anti-inflammatory drugs (Oinuma et al., 1991).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-23-16-4-2-5-17(14-16)25(21,22)19-9-12-20-10-7-15(8-11-20)18-6-3-13-24-18/h2-6,13-15,19H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGGLCFOKYUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

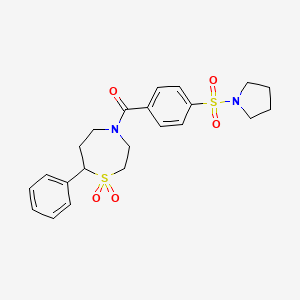
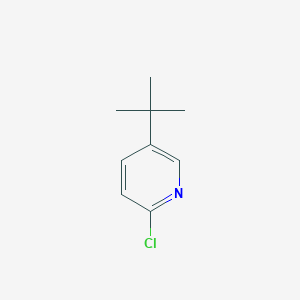
![1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2653614.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2653615.png)
![2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2653616.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653618.png)
![4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2653620.png)
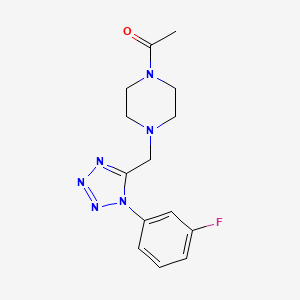

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2653624.png)
